1-Bromo-2-fluorohexadecane
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Overview
Description
1-Bromo-2-fluorohexadecane is an organic compound with the molecular formula C16H32BrF. It belongs to the class of alkyl halides, specifically a bromo-fluoro derivative of hexadecane.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluorohexadecane can be synthesized through a halogen exchange reaction. One common method involves the reaction of 1-bromohexadecane with a fluorinating agent such as silver fluoride (AgF) under anhydrous conditions. The reaction typically occurs at elevated temperatures to facilitate the exchange of the bromine atom with a fluorine atom .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process would likely include steps for purification and separation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-fluorohexadecane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products:
Nucleophilic Substitution: Formation of 2-fluorohexadecanol or 2-fluorohexadecylamine.
Elimination Reactions: Formation of 1-fluorohexadecene.
Oxidation: Formation of 2-fluorohexadecanoic acid.
Reduction: Formation of hexadecane.
Scientific Research Applications
1-Bromo-2-fluorohexadecane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Utilized in the preparation of specialized polymers and surfactants.
Biological Studies: Employed in the study of membrane dynamics and interactions due to its amphiphilic nature.
Medicinal Chemistry: Investigated for its potential use in drug development and delivery systems
Mechanism of Action
The mechanism of action of 1-Bromo-2-fluorohexadecane involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The specific pathways and molecular targets depend on the type of reaction and the conditions employed .
Comparison with Similar Compounds
1-Bromo-2-fluorobenzene: An aromatic compound with similar halogen substituents but different reactivity due to the aromatic ring.
1-Bromo-2-fluorocyclohexane: A cyclic compound with similar halogen substituents but different steric and electronic properties.
Uniqueness: 1-Bromo-2-fluorohexadecane is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to its aromatic and cyclic counterparts. This makes it particularly useful in applications requiring amphiphilic molecules or long-chain intermediates .
Properties
CAS No. |
848137-82-6 |
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Molecular Formula |
C16H32BrF |
Molecular Weight |
323.33 g/mol |
IUPAC Name |
1-bromo-2-fluorohexadecane |
InChI |
InChI=1S/C16H32BrF/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17/h16H,2-15H2,1H3 |
InChI Key |
FWHMUECNARCOJY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(CBr)F |
Origin of Product |
United States |
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